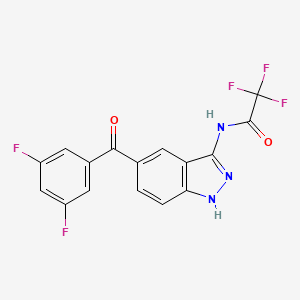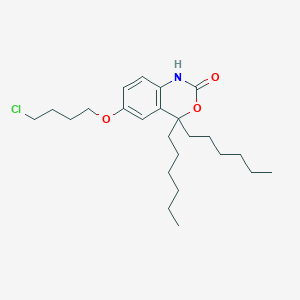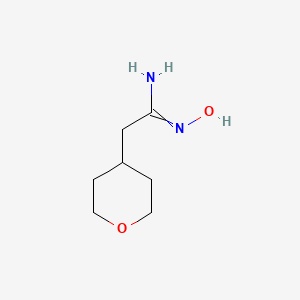
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide is an organic compound that belongs to the class of hydroxamic acids. This compound is characterized by the presence of a hydroxylamine functional group attached to an acetamidine moiety, which is further connected to a tetrahydro-pyran ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide typically involves the following steps:
Formation of the Tetrahydro-pyran Ring: The tetrahydro-pyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.
Introduction of the Acetamidine Group: The acetamidine group can be introduced by reacting the tetrahydro-pyran derivative with acetamidine hydrochloride in the presence of a base such as sodium hydroxide.
Hydroxylamine Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The acetamidine group can be reduced to form amine derivatives.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted hydroxylamine derivatives.
Scientific Research Applications
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteinases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide involves its interaction with specific molecular targets, such as metalloproteinases. The hydroxylamine group can chelate metal ions in the active site of these enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the modulation of extracellular matrix degradation and the suppression of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-2-(tetrahydro-pyran-4-yl)-acetamide
- N-hydroxy-4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl-acetamide
Uniqueness
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced enzyme inhibition and therapeutic potential, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N'-hydroxy-2-(oxan-4-yl)ethanimidamide |
InChI |
InChI=1S/C7H14N2O2/c8-7(9-10)5-6-1-3-11-4-2-6/h6,10H,1-5H2,(H2,8,9) |
InChI Key |
ZULJWFAXUYIGTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Ethoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B8584641.png)
![Methyl {2-[4-(3,5-difluorophenoxy)phenoxy]ethyl}carbamate](/img/structure/B8584648.png)
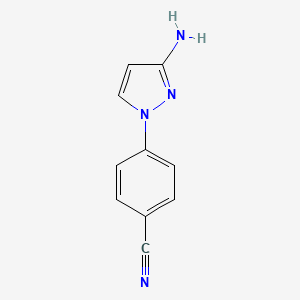
![2-[2-(1,3-Dioxan-2-yl)ethyl]cyclohexanone](/img/structure/B8584660.png)
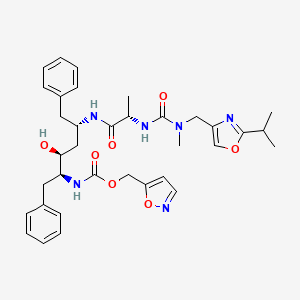
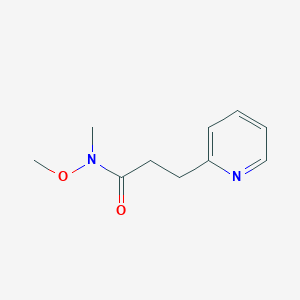
![Ethyl [2-(4-chlorophenyl)-5-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B8584680.png)
![Ethyl 6-bromo-2-aminobenzo[b]thiophene-3-carboxylate](/img/structure/B8584685.png)
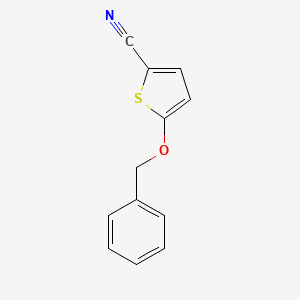
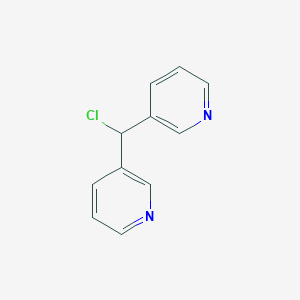
![2,4-Dichloro-5-methyl-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B8584715.png)

